
4-(2,4-dimethylphenyl)-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dimethylphenyl)-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethylphenyl)-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylphenylhydrazine with naphthalen-1-ylmethyl ketone in the presence of a suitable catalyst to form the triazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
4-(2,4-dimethylphenyl)-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
科学研究应用
4-(2,4-dimethylphenyl)-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and conductivity.
作用机制
The mechanism of action of 4-(2,4-dimethylphenyl)-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound’s aromatic groups can engage in π-π interactions with protein residues, modulating their function. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
相似化合物的比较
Similar Compounds
- 4-(2,4-dimethylphenyl)-5-(phenylmethyl)-4H-1,2,4-triazole-3-thiol
- 4-(2,4-dimethylphenyl)-5-(benzyl)-4H-1,2,4-triazole-3-thiol
- 4-(2,4-dimethylphenyl)-5-(naphthalen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 4-(2,4-dimethylphenyl)-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique substitution pattern, which imparts distinct electronic and steric properties. These characteristics can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
属性
CAS 编号 |
519152-04-6 |
|---|---|
分子式 |
C21H19N3S |
分子量 |
345.5 g/mol |
IUPAC 名称 |
4-(2,4-dimethylphenyl)-3-(naphthalen-1-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H19N3S/c1-14-10-11-19(15(2)12-14)24-20(22-23-21(24)25)13-17-8-5-7-16-6-3-4-9-18(16)17/h3-12H,13H2,1-2H3,(H,23,25) |
InChI 键 |
IAVUBXLLTJHRKX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)N2C(=NNC2=S)CC3=CC=CC4=CC=CC=C43)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B13060443.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid](/img/structure/B13060447.png)

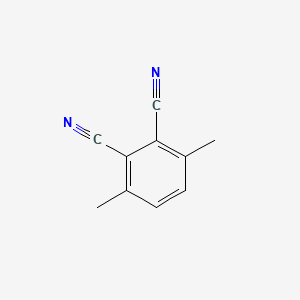


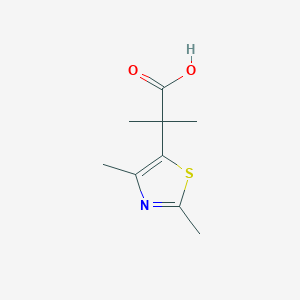
![1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane](/img/structure/B13060490.png)
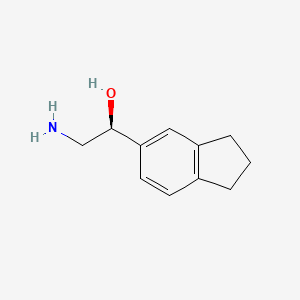
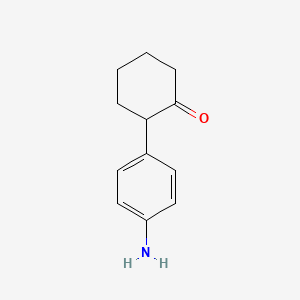
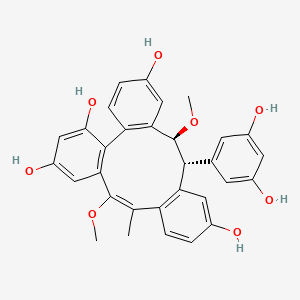
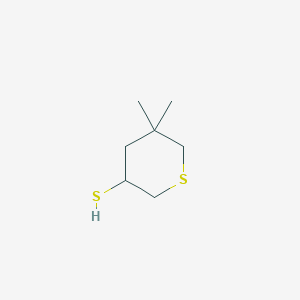
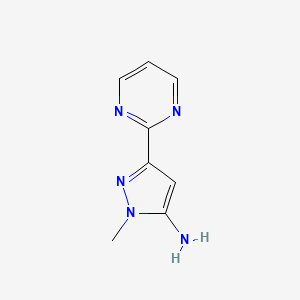
![[(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B13060518.png)
